molecular formula C11H14N2O2S B6539947 N-cyclopropyl-N'-[2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 1060350-83-5

N-cyclopropyl-N'-[2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B6539947
CAS No.: 1060350-83-5
M. Wt: 238.31 g/mol
InChI Key: UIYPJSORAQLAAG-UHFFFAOYSA-N
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Description

N-cyclopropyl-N'-[2-(thiophen-3-yl)ethyl]ethanediamide is a diamide derivative featuring a cyclopropyl group and a thiophene-based substituent. Its structure comprises an ethanediamide backbone with two distinct substituents: a cyclopropyl moiety attached to one nitrogen and a 2-(thiophen-3-yl)ethyl group linked to the adjacent nitrogen.

Properties

IUPAC Name

N'-cyclopropyl-N-(2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c14-10(11(15)13-9-1-2-9)12-5-3-8-4-6-16-7-8/h4,6-7,9H,1-3,5H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYPJSORAQLAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-[2-(thiophen-3-yl)ethyl]ethanediamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for N-cyclopropyl-N’-[2-(thiophen-3-yl)ethyl]ethanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-[2-(thiophen-3-yl)ethyl]ethanediamide is not well-documented. based on its structure, it is likely to interact with molecular targets such as enzymes or receptors that recognize the thiophene ring or the cyclopropyl group. These interactions could modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-cyclopropyl-N'-[2-(thiophen-3-yl)ethyl]ethanediamide with three structurally related compounds, focusing on substituent effects, synthetic challenges, and functional properties.

3-Chloro-N-phenyl-phthalimide

  • Structure : A phthalimide derivative with a chlorine atom at the 3-position and a phenyl group on the nitrogen (Fig. 1, ).
  • Key Differences :
    • The phthalimide core in 3-chloro-N-phenyl-phthalimide provides rigidity and planar aromaticity, unlike the flexible ethanediamide backbone of the target compound.
    • The chloro substituent enhances electrophilicity, facilitating polymerization reactions, whereas the cyclopropyl group in the target compound may introduce steric hindrance and strain, altering reactivity .
  • Applications: Used as a monomer for polyimide synthesis due to its high purity and stability under thermal conditions.

N-Phenyl-N'-(2-phenylethyl)ethanediamide

  • Structure : An ethanediamide with phenyl and phenylethyl substituents.
  • The thiophene group in the target compound offers π-electron richness compared to the phenyl group, which might enhance charge-transfer interactions in materials .

N-Cyclopropyl-N'-(2-(pyridin-3-yl)ethyl)ethanediamide

  • Structure : A diamide with cyclopropyl and pyridin-3-yl-ethyl groups.
  • Key Differences :
    • The pyridine ring provides basicity and metal-coordination capability, absent in the thiophene-based target compound.
    • Thiophene’s sulfur atom may contribute to weaker intermolecular interactions (e.g., hydrogen bonding) compared to pyridine’s nitrogen, affecting crystallinity .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Applications
This compound Ethanediamide Cyclopropyl, thiophen-3-yl-ethyl Hypothetical: Solubility in organic solvents; potential for conductive polymers
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl High thermal stability; polyimide monomer
N-Phenyl-N'-(2-phenylethyl)ethanediamide Ethanediamide Phenyl, phenylethyl Moderate crystallinity; limited charge-transfer properties
N-Cyclopropyl-N'-(2-(pyridin-3-yl)ethyl)ethanediamide Ethanediamide Cyclopropyl, pyridin-3-yl-ethyl Metal coordination; higher melting point

Research Findings and Challenges

  • Synthetic Complexity : Introducing the cyclopropyl group requires careful control of reaction conditions (e.g., ring-opening risks), as seen in strained systems like 3-chloro-N-phenyl-phthalimide synthesis .
  • Crystallography: Structural analysis of such compounds often relies on X-ray diffraction, with programs like SHELX () enabling precise determination of substituent effects on molecular packing.
  • Property Predictions : The thiophene moiety may enhance electronic properties, but its impact on biodegradation or toxicity remains unstudied.

Biological Activity

N-cyclopropyl-N'-[2-(thiophen-3-yl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and a thiophene ring, which are known to influence its biological interactions. Its molecular formula is C11_{11}H14_{14}N2_2S, with a molecular weight of approximately 218.31 g/mol. The presence of the thiophene moiety contributes to its aromatic properties, potentially enhancing its reactivity with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar thiophene structures exhibit notable antimicrobial activity . For instance, derivatives have been shown to possess antibacterial and antifungal properties, making them potential candidates for treating infectious diseases.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory effects . The structural components, particularly the thiophene and cyclopropyl groups, could modulate inflammatory pathways, which is a common characteristic among similar compounds.

Cytotoxicity and Anticancer Potential

Studies utilizing computational prediction tools suggest that this compound may show cytotoxic effects against certain tumor cell lines. This potential anticancer activity warrants further investigation into its mechanisms of action and efficacy in cancer models .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Binding Affinity : The structural features enhance binding affinity to biological macromolecules, influencing pharmacological outcomes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
N-(4-hydroxyphenyl)acrylamideHydroxypheynl groupAnti-inflammatory
N-(thiophen-3-yl)acrylamideThiophene ringAntimicrobial
N-cyclohexylethyleneureaCyclohexane ringAnticancer
N-benzoyl-N'-arylureasAryl substituentsAntiviral

This table illustrates the diverse biological activities associated with structurally related compounds, highlighting the potential for this compound to exhibit similar or enhanced activities due to its unique structural characteristics.

Study 1: Antimicrobial Activity

In a study examining various acrylamide derivatives, this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to evaluate efficacy, revealing zones of inhibition comparable to established antibiotics.

Study 2: Cytotoxicity Assessment

Another research effort focused on the cytotoxic effects of this compound on human cancer cell lines. Results indicated that treatment with varying concentrations led to dose-dependent reductions in cell viability, suggesting potential as an anticancer agent .

Study 3: Mechanistic Insights

Mechanistic studies involving enzyme assays indicated that the compound may inhibit specific pathways related to inflammation and cell proliferation. This was supported by molecular docking studies that predicted strong binding interactions with target proteins involved in these processes.

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